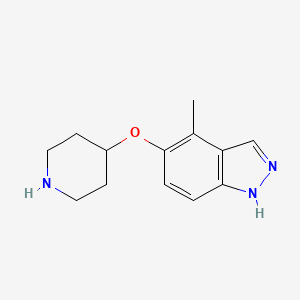
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate is an organic compound with the molecular formula C13H16BrF2NO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate typically involves multiple steps. One common method starts with the bromination of a suitable benzylcarbamate precursor. The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent. The tert-butyl group is often introduced via a tert-butylation reaction using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.
科学研究应用
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate include:
- tert-Butyl 4-bromo-2-(trifluoromethyl)benzylcarbamate
- tert-Butyl 4-chloro-2-(difluoromethyl)benzylcarbamate
- tert-Butyl 4-bromo-2-(fluoromethyl)benzylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and difluoromethyl groups provides distinct reactivity and potential for diverse applications in synthesis and research .
属性
分子式 |
C13H16BrF2NO2 |
|---|---|
分子量 |
336.17 g/mol |
IUPAC 名称 |
tert-butyl N-[[4-bromo-2-(difluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO2/c1-13(2,3)19-12(18)17-7-8-4-5-9(14)6-10(8)11(15)16/h4-6,11H,7H2,1-3H3,(H,17,18) |
InChI 键 |
YVYVPGSYTTWBBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


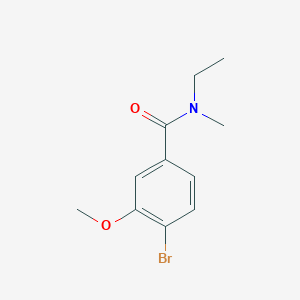
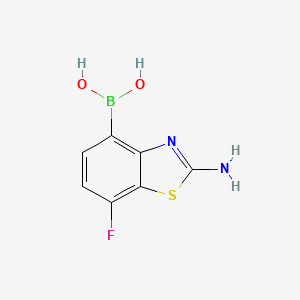
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

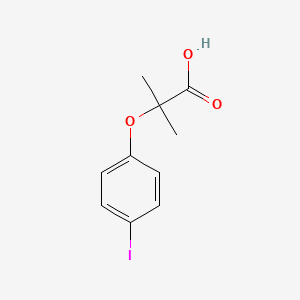

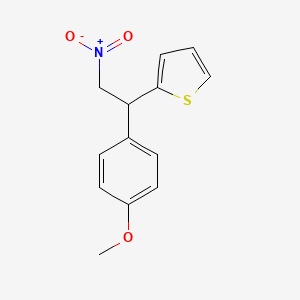
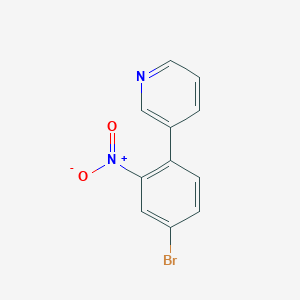

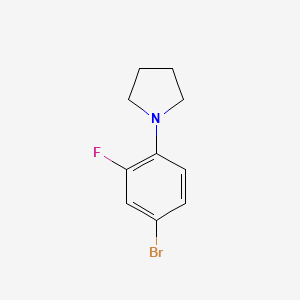

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
